molecular formula C18H22Sn B14669431 Butyl(ethenyl)diphenylstannane CAS No. 38233-72-6

Butyl(ethenyl)diphenylstannane

Cat. No.: B14669431
CAS No.: 38233-72-6
M. Wt: 357.1 g/mol
InChI Key: RKMREQGCSKQGIS-UHFFFAOYSA-N
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Description

Butyl(ethenyl)diphenylstannane is an organotin compound characterized by the presence of a butyl group, an ethenyl group, and two phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(ethenyl)diphenylstannane typically involves the reaction of butylstannane with ethenylmagnesium bromide and diphenyltin dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl(ethenyl)diphenylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The ethenyl and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Butyl(ethenyl)diphenylstannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Butyl(ethenyl)diphenylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Butyl(diphenyl)stannane: Lacks the ethenyl group, making it less reactive in certain reactions.

    Ethenyl(diphenyl)stannane: Lacks the butyl group, affecting its solubility and reactivity.

    Butyl(phenyl)stannane: Contains only one phenyl group, resulting in different chemical properties.

Uniqueness

Butyl(ethenyl)diphenylstannane is unique due to the presence of both butyl and ethenyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these groups with the tin atom provides a distinct set of properties that make it valuable in research and industrial applications.

Properties

CAS No.

38233-72-6

Molecular Formula

C18H22Sn

Molecular Weight

357.1 g/mol

IUPAC Name

butyl-ethenyl-diphenylstannane

InChI

InChI=1S/2C6H5.C4H9.C2H3.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;1-2;/h2*1-5H;1,3-4H2,2H3;1H,2H2;

InChI Key

RKMREQGCSKQGIS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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